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Compound of Interest

Compound Name: 1,2,4-Trinitrobenzene

Cat. No.: B1210296 Get Quote

A comparative guide to the spectroscopic signatures of key nitroaromatic compounds,

providing researchers, scientists, and drug development professionals with essential data for

identification and characterization.

This guide offers a detailed comparison of the spectroscopic properties of 1,2,4-
trinitrobenzene with other common nitroaromatic compounds, including 1,3,5-trinitrobenzene

(TNB), 2,4,6-trinitrotoluene (TNT), and isomers of dinitrobenzene. While experimental

spectroscopic data for 1,2,4-trinitrobenzene is not widely available in public databases, this

guide consolidates the existing data for its analogues to serve as a valuable reference point

and to highlight areas for future research. The information presented is supported by

experimental data from various sources, with detailed methodologies provided for key

analytical techniques.

Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for the selected nitroaromatic

compounds. These values are compiled from various spectral databases and literature sources

and should be used as a reference. Experimental conditions such as solvent and instrument

frequency can cause variations in observed values.

Table 1: UV-Vis Spectroscopic Data
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Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (L mol⁻¹ cm⁻¹)

1,2,4-Trinitrobenzene Data not available Data not available Data not available

1,3,5-Trinitrobenzene Ethanol 225, 260 (sh) ~18,000, ~5,000

2,4,6-Trinitrotoluene

(TNT)
Toluene 228, 252 (sh) ~17,000, ~12,000

1,2-Dinitrobenzene Ethanol 232, 260 (sh) ~10,000, ~5,000

1,3-Dinitrobenzene Ethanol 234 ~16,000

1,4-Dinitrobenzene Ethanol 260 ~12,000

Table 2: Infrared (IR) Spectroscopy Data (Major Peaks)
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Compound Sample Phase ν (cm⁻¹) - Assignment

1,2,4-Trinitrobenzene Data not available Data not available

1,3,5-Trinitrobenzene KBr Pellet

~3100 (C-H stretch), ~1540

(asymmetric NO₂ stretch),

~1350 (symmetric NO₂

stretch), ~920 (C-N stretch),

~730 (C-H out-of-plane bend)

2,4,6-Trinitrotoluene (TNT) KBr Pellet

~3100 (C-H stretch), ~2920

(CH₃ stretch), ~1540

(asymmetric NO₂ stretch),

~1350 (symmetric NO₂

stretch), ~910 (C-N stretch),

~720 (C-H out-of-plane bend)

1,2-Dinitrobenzene Solid

~3100 (C-H stretch), ~1530

(asymmetric NO₂ stretch),

~1350 (symmetric NO₂

stretch), ~850 (C-N stretch),

~740 (C-H out-of-plane bend)

1,3-Dinitrobenzene Solid

~3100 (C-H stretch), ~1530

(asymmetric NO₂ stretch),

~1350 (symmetric NO₂

stretch), ~910 (C-N stretch),

~810 (C-H out-of-plane bend)

1,4-Dinitrobenzene Solid

~3100 (C-H stretch), ~1530

(asymmetric NO₂ stretch),

~1340 (symmetric NO₂

stretch), ~850 (C-N stretch),

~740 (C-H out-of-plane bend)

Table 3: ¹H NMR Spectroscopy Data
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Compound Solvent
Chemical Shift (δ, ppm) -
Assignment

1,2,4-Trinitrobenzene Data not available Data not available

1,3,5-Trinitrobenzene CDCl₃ 9.25 (s, 3H)

2,4,6-Trinitrotoluene (TNT) CDCl₃ 8.85 (s, 2H), 2.55 (s, 3H)

1,2-Dinitrobenzene CDCl₃
8.05-8.15 (m, 2H), 7.75-7.85

(m, 2H)

1,3-Dinitrobenzene CDCl₃

9.10 (t, J=2.2 Hz, 1H), 8.50

(dd, J=8.4, 2.2 Hz, 2H), 7.75 (t,

J=8.4 Hz, 1H)

1,4-Dinitrobenzene CDCl₃ 8.40 (s, 4H)

Table 4: ¹³C NMR Spectroscopy Data

Compound Solvent
Chemical Shift (δ, ppm) -
Assignment

1,2,4-Trinitrobenzene Data not available Data not available

1,3,5-Trinitrobenzene Acetone-d₆ 149.5 (C-NO₂), 122.0 (C-H)

2,4,6-Trinitrotoluene (TNT) DMSO-d₆
151.2 (C-NO₂), 145.8 (C-CH₃),

122.5 (C-H), 17.0 (CH₃)

1,2-Dinitrobenzene CDCl₃
148.5 (C-NO₂), 132.0 (C-H),

129.5 (C-H)

1,3-Dinitrobenzene CDCl₃
148.8 (C-NO₂), 135.0 (C-H),

128.0 (C-H), 120.0 (C-H)

1,4-Dinitrobenzene DMSO-d₆ 150.0 (C-NO₂), 124.5 (C-H)

Table 5: Raman Spectroscopy Data (Major Peaks)
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Compound Sample Phase ν (cm⁻¹) - Assignment

1,2,4-Trinitrobenzene Data not available Data not available

1,3,5-Trinitrobenzene Solid

~1370 (symmetric NO₂

stretch), ~1010 (ring

breathing), ~840 (C-N stretch)

2,4,6-Trinitrotoluene (TNT) Solid

~1360 (symmetric NO₂

stretch), ~1000 (ring

breathing), ~830 (C-N stretch)

1,2-Dinitrobenzene Solid

~1350 (symmetric NO₂

stretch), ~1020 (ring

breathing), ~860 (C-N stretch)

1,3-Dinitrobenzene Solid

~1350 (symmetric NO₂

stretch), ~1010 (ring

breathing), ~840 (C-N stretch)

1,4-Dinitrobenzene Solid

~1350 (symmetric NO₂

stretch), ~1015 (ring

breathing), ~860 (C-N stretch)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

nitroaromatic compounds. Specific parameters may need to be optimized for individual

instruments and samples.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Solutions of the nitroaromatic compounds are prepared in a suitable

UV-transparent solvent, typically ethanol or methanol, at a concentration of approximately

10⁻⁴ to 10⁻⁵ M.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400

nm using a 1 cm path length quartz cuvette. The solvent is used as a reference.
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Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity

(ε) are determined from the spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid nitroaromatic

compound is finely ground with ~200 mg of dry, spectroscopic grade potassium bromide

(KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The IR spectrum is recorded in transmission mode, typically over a range

of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is collected and subtracted

from the sample spectrum.

Data Analysis: The frequencies of the major absorption bands are identified and assigned to

specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the nitroaromatic compound is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to

obtain singlets for each unique carbon atom.

Data Analysis: The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals

are determined and assigned to the respective nuclei in the molecule.

Raman Spectroscopy
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Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532

nm or 785 nm).

Sample Preparation: Solid samples are typically analyzed directly as a powder or in a

capillary tube.

Data Acquisition: The Raman spectrum is collected by focusing the laser beam onto the

sample and collecting the scattered light. The spectral range typically covers 100-3200 cm⁻¹.

Data Analysis: The frequencies of the major Raman bands are identified and assigned to

specific vibrational modes.

Mandatory Visualization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Comparison

Output

Nitroaromatic Compound

Select Appropriate Solvent
(e.g., Ethanol, CDCl3)

Prepare Solid Sample
(e.g., KBr Pellet)

Prepare Solution of Known Concentration

UV-Vis SpectroscopyNMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Raman Spectroscopy

Process Raw Spectra
(Baseline Correction, Peak Picking)

Extract Key Spectroscopic Data
(λmax, ν, δ, J)

Tabulate Data for Comparison

Compare Spectra of Different
Nitroaromatics

Generate Comparison Guide

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic comparison of nitroaromatics.
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To cite this document: BenchChem. [A Spectroscopic Showdown: 1,2,4-Trinitrobenzene
Versus Other Nitroaromatics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210296#spectroscopic-comparison-of-1-2-4-
trinitrobenzene-with-other-nitroaromatics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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